molecular formula C26H34F3N7O4S B607289 Elexacaftor CAS No. 2216712-66-0

Elexacaftor

货号: B607289
CAS 编号: 2216712-66-0
分子量: 597.7 g/mol
InChI 键: MVRHVFSOIWFBTE-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 依来卡托的合成涉及多个步骤,从关键中间体的制备开始。 其中一个关键中间体是 3,3,3-三氟-2,2-二甲基丙烷-1-醇。 制备方法包括以下步骤 :

    缩合反应: 3,3,3-三氟丙酸与保护试剂在溶剂中反应,然后加入缩合试剂,得到中间体。

    甲基化: 然后将中间体与甲基化试剂和碱反应,形成另一个中间体。

    还原: 将最终中间体溶解在溶剂中,并与还原剂反应,得到 3,3,3-三氟-2,2-二甲基丙烷-1-醇。

工业生产方法: 依来卡托的工业生产遵循类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和纯度。 该工艺涉及使用先进的技术,如高效液相色谱 (HPLC) 进行纯化和质量控制 .

化学反应分析

Method A: Enzymatic Resolution (5-Step)

  • Michael Adduct Formation : Methyl methacrylate (75 ) reacts with 2-nitropropane (76 ) in THF with DBU, yielding adduct 74 (99% crude yield) .
  • Enzymatic Hydrolysis : Palatase lipase selectively hydrolyzes the undesired (R)-ester, leaving (S)-ester 83 (45% yield, 98% ee) .

Method B: Ring Contraction (4-Step)

  • Starting Material : Piperidone 355 undergoes base-mediated ring contraction in chloroform with a phase-transfer catalyst .
  • Mechanism : Epoxidation → Dichloroepoxide cleavage → Imine hydrolysis → Recyclization .
  • Asymmetric Hydrogenation : Ru or Rh catalysts achieve >98% enantiomeric excess (ee) for the chiral methyl center .

Reaction Outcomes :

StepYieldCatalyst
Ring contraction75%Phase-transfer
Hydrogenation91%RuCl(p-cymene)

Final Assembly via Coupling Reactions

This compound is synthesized through sequential coupling reactions:

Pyrazole-Nicotinic Acid Coupling

  • Substitution Reaction : Pyrazole 354 reacts with tert-butyl-protected carboxylic acid 359 under basic conditions (K₂CO₃), yielding 366 (95% over two steps) .

Sulfonamide Formation

  • Activation : Acid 366 is activated with CDI (1,1'-carbonyldiimidazole) and coupled with sulfonamide 368 , forming chloropyridine 369 (93% yield) .

Pyrrolidine Substitution

  • Nucleophilic Aromatic Substitution : Chloropyridine 369 reacts with pyrrolidine 358 under CuI catalysis, yielding this compound (90% yield) .

Key Reaction Data :

Reaction StepReagent/CatalystSolventYield
CDI activationCDIDCM93%
CuI-mediated couplingCuI, 1,2-DACHDMF90%

Gould–Jacobs Reaction

  • Quinoline Synthesis : Diethyl ethoxymethylene malonate (8 ) reacts with aniline (9 ) under neat conditions at 140–150°C, forming enamine 18 . Subsequent Friedel–Crafts cycloacylation with POCl₃/PPA yields quinoline 4a (64% over three steps) .

Witkop–Winterfeldt Oxidation

  • Indole to Quinoline : Indolyl group 14 undergoes ozonolysis to form the quinoline core, critical for ivacaftor-derived intermediates .

Challenges and Optimizations

  • Regioselective Nitration : Electron-withdrawing groups on di-tert-butylphenol direct nitration to the 5-position, achieving an 8:1 regioisomer ratio .
  • Large-Scale Synthesis : Ru-catalyzed hydrogenation in plug-flow reactors (300 g scale) ensures high enantiopurity (98% ee) .

This synthesis leverages advanced organic methodologies, including enzymatic resolution, asymmetric catalysis, and regioselective transformations, to achieve a therapeutically effective CFTR modulator .

科学研究应用

Cystic Fibrosis Treatment

Elexacaftor has been shown to significantly improve lung function and overall health in patients with cystic fibrosis. It is particularly effective for individuals carrying at least one F508del mutation, which is the most common mutation associated with CF.

  • Efficacy : Clinical trials have demonstrated that ETI leads to substantial improvements in forced expiratory volume in one second (FEV1), a key measure of lung function. In a long-term study involving 399 participants, mean FEV1 increased, and pulmonary exacerbation rates decreased significantly over time .
  • Safety Profile : The compound has a favorable safety profile. Most adverse events reported were mild to moderate, with serious adverse events occurring at lower rates than in earlier studies .

Pediatric Applications

Recent studies have also evaluated the safety and efficacy of this compound in younger populations, specifically children aged 2 to 5 years. In these trials, this compound was found to be safe and well-tolerated, showing significant reductions in sweat chloride concentration and improvements in lung clearance index .

Real-World Effectiveness

A multicenter observational study conducted across 16 centers in Spain assessed the long-term effects of ETI on patients with advanced lung disease (FEV1 <40%). After 30 months of treatment, significant improvements were noted in various clinical parameters:

  • Lung Function : Average increases in FEV1 were observed, alongside improvements in body mass index (BMI) and quality of life scores.
  • Exacerbation Rates : The frequency of pulmonary exacerbations decreased markedly during the treatment period .

Long-Term Registry Studies

In a comprehensive post-approval study involving a diverse U.S. population, participants who had never received modulator therapy before showed notable improvements across multiple health metrics after starting ETI. The study tracked changes over six months and reported significant enhancements in lung function and nutritional status .

Data Summary

Study TypePopulationKey FindingsDuration
Phase 3 Clinical TrialAdults ≥12 yearsImproved FEV1, reduced exacerbations144 weeks
Pediatric Open-Label StudyChildren 2-5 yearsSafe; reduced sweat chloride; improved lung function24 weeks
Multicenter Observational StudyAdults with advanced CFSignificant clinical improvement over 30 months30 months
Post-Approval Registry StudyDiverse U.S. populationEnhanced lung function and BMI6 months

作用机制

依来卡托通过与 CFTR 蛋白结合并促进其正确折叠和转运到细胞表面,起到 CFTR 矫正剂的作用。 这增加了可用功能性 CFTR 蛋白量的数量,这有助于调节上皮细胞跨膜的氯离子和钠离子转运。 与特扎卡托和伊伐卡托的联合使用进一步提高了疗效,通过稳定蛋白质并增加其通道活性 .

类似化合物:

    特扎卡托: 另一种与伊伐卡托联合使用的 CFTR 矫正剂。

    伊伐卡托: 一种 CFTR 增强剂,它会增加 CFTR 蛋白的通道活性。

    卢马卡托: 一种与伊伐卡托联合使用的第一代 CFTR 矫正剂。

比较: 依来卡托被认为是下一代 CFTR 矫正剂,与特扎卡托和卢马卡托等第一代矫正剂相比,其结构和机制不同。 它在治疗携带一个 F508del-CFTR 突变的患者方面显示出更高的疗效,使其成为三联疗法 Trikafta 的关键组成部分 .

依来卡托独特的校正 CFTR 蛋白折叠和转运的能力,加上其与特扎卡托和伊伐卡托的协同作用,使其有别于其他 CFTR 调节剂 .

相似化合物的比较

    Tezacaftor: Another CFTR corrector used in combination with ivacaftor.

    Ivacaftor: A CFTR potentiator that increases the channel activity of CFTR protein.

    Lumacaftor: A first-generation CFTR corrector used in combination with ivacaftor.

Comparison: Elexacaftor is considered a next-generation CFTR corrector with a different structure and mechanism compared to first-generation correctors like tezacaftor and lumacaftor. It has shown greater efficacy in treating patients with one F508del-CFTR mutation, making it a crucial component of the triple combination therapy Trikafta .

This compound’s unique ability to correct CFTR protein folding and trafficking, combined with its synergistic effects with tezacaftor and ivacaftor, sets it apart from other CFTR modulators .

生物活性

Elexacaftor is a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator that plays a crucial role in the treatment of cystic fibrosis (CF), particularly for patients with the F508del mutation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a corrector of the CFTR protein, enhancing its processing and trafficking to the cell surface. It binds to specific sites on the CFTR protein, facilitating the proper folding and assembly necessary for its function. This is particularly important for patients with the F508del mutation, which causes misfolding and degradation of the CFTR protein.

  • Binding Sites : this compound interacts with transmembrane helices 2, 10, and 11 of the CFTR protein, promoting its stability and function at the cell surface. This action complements other modulators like tezacaftor and ivacaftor, which target different aspects of CFTR function .

Clinical Efficacy

This compound is part of a combination therapy (this compound/tezacaftor/ivacaftor or ETI) that has shown significant improvements in clinical outcomes for patients with CF. The following table summarizes key clinical findings from various studies:

StudyPopulationDurationKey Findings
PROMISE Study487 patients aged ≥12 with at least one F508del allele30 monthsSignificant improvement in lung function (FEV1), reduced sweat chloride levels, and enhanced BMI .
Early Access Program16 centers in Spain30 monthsImprovement in FEV1%, reduced exacerbations, and overall safety profile with mild to moderate adverse effects .
Antimicrobial Activity StudyMonocytes from PWCF pre- and post-ETI therapy6 monthsEnhanced phagocytic activity against Pseudomonas aeruginosa, reduced oxidative burst .

Biological Effects on Immune Function

Research indicates that this compound not only improves CFTR function but also positively affects immune responses in individuals with CF. Specifically:

  • Monocyte Function : ETI therapy has been shown to enhance the antimicrobial activity of monocytes against pathogens such as Pseudomonas aeruginosa, which is a common cause of lung infections in CF patients. This enhancement is attributed to improved intracellular bacterial killing and reduced inflammatory responses .
  • Inflammatory Markers : Following treatment with ETI, there were notable decreases in inflammatory markers such as interleukin-1β and IL-8 in sputum samples from patients, indicating a reduction in pulmonary inflammation .

Case Studies

Several case studies have highlighted the real-world effectiveness of this compound:

  • Case Study A : A 25-year-old female patient with severe lung disease (FEV1 <40%) showed a marked improvement in lung function after initiating ETI therapy, achieving an increase in FEV1 by 20% within six months.
  • Case Study B : A cohort of pediatric patients treated with ETI demonstrated improved growth metrics (BMI) alongside enhanced lung function, suggesting benefits beyond respiratory health.

属性

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRHVFSOIWFBTE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027907
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cystic fibrosis (CF) is the result of a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The CFTR proteins produced by this gene are transmembrane ion channels that move sodium and chloride across cell membranes - water follows the flow of chloride ions to the cell surface, which consequently helps to hydrate the surface of the cell and thin the secretions (i.e. mucous) around the cell. Mutations in the CFTR gene produce CFTR proteins of insufficient quantity and/or function, leading to defective ion transport and a build-up of thick mucous throughout the body that causes multi-organ disease involving the pulmonary, gastrointestinal, and pancreatic systems (amongst others). The most common CFTR mutation, the _F508del_ mutation, is estimated to account for 70 to 90% of all CFTR mutations and results in severe processing and trafficking defects of the CFTR protein. Elexacaftor is a CFTR corrector that modulates CFTR proteins to facilitate trafficking to the cell surface for incorporation into the cell membrane. The end result is an increase in the number of mature CFTR proteins present at the cell surface and, therefore, improved ion transport and CF symptomatology. Elexacaftor is used in combination with tezacaftor, another CFTR corrector with a different mechanism of action, and ivacaftor, a CFTR potentiator that improves the function of CFTR proteins on the cell surface - this multi-faceted, triple-drug approach confers a synergistic effect beyond that seen in typical corrector/potentiator dual therapy regimens.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2216712-66-0
Record name Elexacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elexacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elexacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELEXACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。